Anti-CHIKV Fluorine Positional Scan
In a cell-based anti-CHIKV screening campaign of 150 small molecules including six quinazoline-2,4-diamine derivatives (DCR 134–139), the 6-fluoro regioisomer (DCR 137) was identified as the most potent inhibitor with an EC₅₀ of 37 µM, a CC₅₀ exceeding 1100 µM, and a resulting selectivity index (SI) of 31, while maintaining 90.3% cell viability at its maximum non-toxic dose (MNTD) of 300 µM [1]. By contrast, the 5-fluoro (DCR 135) and 7-fluoro (DCR 136) regioisomers each achieved MNTDs of 250 µM but supported only 61% and 54% cell viability at 72 hpi, respectively, and their EC₅₀ and SI values were not determined due to insufficient antiviral window [1]. The unsubstituted parent quinazoline-2,4-diamine (DCR 134) had an MNTD of 150 µM and 75.9% viability [1]. Critically, the 8-fluoro regioisomer (8-fluoroquinazoline-2,4-diamine; CAS 119584-79-1) was not present in the DCR library and was therefore not evaluated in this study [1]. This cross-study comparable evidence demonstrates that within the 2,4-diaminoquinazoline anti-alphavirus pharmacophore, fluorine placement at C6 is uniquely productive, while the C8 position remains unvalidated for this indication.
| Evidence Dimension | Anti-CHIKV potency, cytotoxicity, and selectivity index in Vero cells |
|---|---|
| Target Compound Data | 8-Fluoroquinazoline-2,4-diamine: Not evaluated in this screening panel (not part of DCR library) [1]. |
| Comparator Or Baseline | 6-Fluoroquinazoline-2,4-diamine (DCR 137): EC₅₀ = 37 µM; CC₅₀ > 1100 µM; SI = 31; MNTD = 300 µM; Cell Viability = 90.3%. 5-Fluoro (DCR 135): MNTD = 250 µM; Viability = 61%. 7-Fluoro (DCR 136): MNTD = 250 µM; Viability = 54%. Unsubstituted (DCR 134): MNTD = 150 µM; Viability = 75.9%. Ribavirin: positive control [1]. |
| Quantified Difference | 6-Fluoro regioisomer achieves a 31-fold selectivity window; 5-fluoro and 7-fluoro regioisomers lack sufficient antiviral window for EC₅₀ determination; 8-fluoro regioisomer untested in this system [1]. |
| Conditions | Vero cells (African green monkey kidney); CHIKV DRDE-07 strain at MOI 0.01; 72 h incubation; MTT assay for viability; cytopathic effect (CPE) reduction as primary readout [1]. |
Why This Matters
Procurement of the 6-fluoro regioisomer (not the 8-fluoro isomer) is warranted for alphavirus antiviral research; the 8-fluoro isomer lacks any demonstrated anti-CHIKV activity and cannot be assumed to substitute for the validated 6-fluoro lead.
- [1] Saha, A.; Acharya, B.N.; Parida, M.; Saxena, N.; Rajaiya, J.; Dash, P.K. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses 2023, 15, 2194. Table 2 and Section 3.1. View Source
